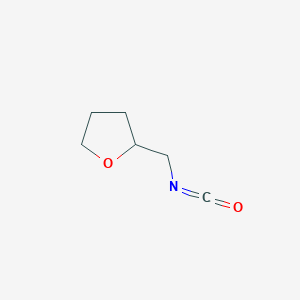

2-(Isocyanatomethyl)tetrahydrofuran

Beschreibung

Structural Classification and Nomenclature within Heterocyclic Compounds

2-(Isocyanatomethyl)tetrahydrofuran is classified as a heterocyclic compound. ijrst.com Heterocyclic compounds are cyclic structures containing at least two different elements as members of the ring(s). ijrst.com In this case, the tetrahydrofuran (B95107) (THF) ring consists of four carbon atoms and one oxygen atom. ijrst.comwikipedia.org The International Union of Pure and Applied Chemistry (IUPAC) provides systematic naming conventions, such as the Hantzsch-Widman nomenclature, for heterocyclic compounds. msu.eduscribd.com According to this system, tetrahydrofuran can be named oxolane. wikipedia.orgmsu.edu The subject compound is a derivative of tetrahydrofuran, where an isocyanatomethyl group (-CH₂NCO) is attached to the carbon atom at the 2-position of the THF ring.

Strategic Importance of Isocyanates in Organic and Polymer Chemistry

Isocyanates are a cornerstone of modern organic and polymer chemistry, a status they have held since their initial synthesis by Wurtz in 1849 and the subsequent development of polyurethanes by Otto Bayer in the 1930s. patsnap.comnih.gov The strategic importance of isocyanates stems from the high electrophilicity of the isocyanate functional group (-N=C=O), which allows it to react readily with a wide range of nucleophiles, particularly those containing active hydrogen atoms like alcohols and amines. wikipedia.orgpatsnap.com

This reactivity is the foundation for the synthesis of polyurethanes, a versatile class of polymers with applications ranging from flexible and rigid foams to adhesives, elastomers, and high-performance coatings. wikipedia.orgepa.gov The reaction of a diisocyanate with a polyol (a molecule with multiple hydroxyl groups) forms the basis of polyurethane production. epa.gov Beyond polyurethanes, isocyanates are employed in the synthesis of various other polymers and are crucial for surface functionalization, where the NCO group can form covalent bonds with surfaces to graft polymers. nih.gov The most common industrial method for producing isocyanates involves the reaction of amines with phosgene (B1210022), though this process has significant environmental and safety concerns due to the high toxicity of phosgene. wikipedia.orgepa.gov This has spurred research into safer, phosgene-free synthesis routes.

Historical Context and Current Research Landscape of Tetrahydrofuran Derivatives

The tetrahydrofuran (THF) ring is a prevalent structural motif in a vast number of natural products and biologically active molecules, including lignans, polyether ionophores, and macrodiolides. nih.gov This has historically driven considerable research into methods for the stereoselective synthesis of substituted tetrahydrofurans. nih.gov Classical approaches often involve intramolecular nucleophilic substitution reactions. nih.gov Over the years, a wide array of new synthetic methods have been developed, including [3+2] annulation reactions, ring-expansion of oxetanes, and various transition metal-catalyzed cyclizations. nih.gov

The current research landscape for THF derivatives is broad and dynamic. In medicinal chemistry, THF derivatives are integral to the design of novel therapeutic agents, such as HIV protease inhibitors. nih.gov The THF moiety can act as a potent ligand, enhancing binding interactions with biological targets. nih.gov In materials science, THF is a precursor to polymers like polytetramethylene ether glycol (PTMEG), which is used in the manufacture of urethane (B1682113) elastomers and fibers. lyondellbasell.com Furthermore, there is a growing focus on developing more sustainable and environmentally friendly solvents, with 2-methyltetrahydrofuran (B130290) (2-MeTHF), a derivative of THF, being explored as a greener alternative derived from renewable resources. nih.govresearchgate.netresearchgate.net Recent discoveries have also identified novel THF derivatives produced by fungi with potent antibacterial activity, opening new avenues for agricultural applications. kku.ac.th

Rationale for Focused Investigation of this compound

The focused investigation of this compound is warranted by the unique combination of its constituent parts: the stable, versatile tetrahydrofuran ring and the highly reactive isocyanate group. This bifunctionality makes it a valuable building block for creating novel materials and molecules with tailored properties.

The presence of the isocyanate group allows for a wide range of chemical transformations, including reactions with alcohols to form urethanes and with amines to form ureas. wikipedia.org This reactivity is fundamental to polymer synthesis and surface modification. nih.gov The tetrahydrofuran ring, on the other hand, can influence the physical and biological properties of the resulting products. For instance, THF and its derivatives are known to be good solvents for a variety of organic compounds and can participate in complex formation with metal ions. wikipedia.orgnih.gov

The potential to derive this compound from bio-based sources adds to its research appeal. The parent compound, THF, and its methylated derivative, 2-MeTHF, can be produced from renewable feedstocks like furfural, which is obtained from biomass. researchgate.netgoogle.com This aligns with the principles of green chemistry, aiming to develop more sustainable chemical processes. The investigation of this compound, therefore, represents a convergence of interests in fundamental reactivity, polymer science, medicinal chemistry, and sustainable chemical synthesis.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₉NO₂ | sigmaaldrich.combldpharm.com |

| Molecular Weight | 127.14 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| InChI | 1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2 | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | PCPJIDFJVZWDOX-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | O=C=NCC1CCCO1 | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(isocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c8-5-7-4-6-2-1-3-9-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPJIDFJVZWDOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00594131 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51998-05-1 | |

| Record name | 2-(Isocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00594131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(isocyanatomethyl)oxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Isocyanatomethyl Tetrahydrofuran

Multi-Step Synthesis from Readily Available Precursors

The synthesis of 2-(isocyanatomethyl)tetrahydrofuran is typically achieved through a sequence of reactions starting from basic chemical building blocks. The general approach involves first establishing the 2-methyl-tetrahydrofuran skeleton and then converting a functional group on the methyl substituent into the isocyanate group.

Derivatization of Tetrahydrofuran (B95107) Scaffolds

The foundational step in the synthesis of this compound is the formation and functionalization of the tetrahydrofuran (THF) ring. The starting material is often derived from renewable resources like furfural, which can be hydrogenated to produce 2-methyltetrahydrofuran (B130290) (2-MeTHF). wikipedia.orggoogle.comgoogle.comnih.gov Another pathway to the THF scaffold begins with levulinic acid, which undergoes cyclization and reduction to γ-valerolactone, followed by hydrogenation to 1,4-pentanediol (B150768) and subsequent dehydration to yield 2-MeTHF. wikipedia.org

Once the 2-substituted THF ring is formed, further derivatization is necessary to introduce a suitable functional group for conversion to an isocyanate. A key precursor is (tetrahydrofuran-2-yl)methanamine, also known as tetrahydrofurfurylamine. caymanchem.commanchesterorganics.comchemshuttle.comnih.gov This amine can be synthesized from 2,5-bis(aminomethyl)furan (B21128) through a reaction with a hydrogen source using a hydrogenation catalyst. google.com The synthesis of substituted tetrahydrofurans can also be achieved through methods like iodoetherification and olefin metathesis. nih.gov

Introduction of the Isocyanate Group: Phosgenation and Phosgene-Free Alternatives

The transformation of the precursor into the final isocyanate product is a critical step, with both traditional and modern methods available.

Phosgenation: The most direct and historically significant method for synthesizing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). nih.gov This exothermic reaction proceeds through a carbamoyl (B1232498) chloride intermediate, which then eliminates hydrogen chloride (HCl) to form the isocyanate. While effective, the high toxicity of phosgene and the corrosive nature of the HCl byproduct are significant drawbacks, prompting the development of safer alternatives. nih.govresearchgate.netnwo.nl

Phosgene-Free Alternatives: Growing safety and environmental concerns have driven research into phosgene-free synthetic routes. nih.govacs.org These methods often involve two main steps: the synthesis of a carbamate (B1207046) from an amine or nitro compound, followed by thermal decomposition of the carbamate to the isocyanate. nih.govacs.org

One notable phosgene-free approach is the reaction of amines with dimethyl carbonate (DMC). nih.govacs.orgresearchgate.net This reaction can be carried out under relatively mild conditions to produce carbamates, which are then thermally decomposed to yield the isocyanate. nih.govacs.org Other phosgene-free methods include:

The reaction of organic formamides with a diorganocarbonate, followed by thermolysis. google.com

The Curtius rearrangement, which involves the thermal decomposition of an acyl azide. organic-chemistry.org

The Hofmann rearrangement of a primary amide.

The Lossen rearrangement of a hydroxamic acid. organic-chemistry.org

Conversion of Amine Precursors to Isocyanates

The conversion of the key precursor, (tetrahydrofuran-2-yl)methanamine, to this compound is the final chemical transformation. As outlined above, this is most commonly achieved through phosgenation. However, phosgene-free alternatives are increasingly being explored. For instance, the amine can be reacted with reagents like carbonyldiimidazole (CDI) or triphosgene, which are less hazardous than phosgene. scholaris.ca Another approach involves the dehydration of carbamic acids formed from the reaction of the amine with carbon dioxide. scholaris.ca

Functional Group Compatibility and Protecting Group Strategies

In multi-step syntheses, especially those involving reactive intermediates, ensuring the compatibility of all functional groups present in the molecule is paramount. The isocyanate group is highly reactive towards nucleophiles such as alcohols, amines, and water. Therefore, if other reactive functional groups are present on the tetrahydrofuran ring or any side chains, they must be protected during the isocyanate formation step.

For example, if a hydroxyl group were present on the tetrahydrofuran ring, it would need to be protected with a suitable protecting group, such as a silyl (B83357) ether or a benzyl (B1604629) ether, before the introduction of the isocyanate group. researchgate.net The choice of protecting group depends on its stability to the reaction conditions used for isocyanate synthesis and the ease of its removal in a subsequent step without affecting the isocyanate group.

Optimization of Reaction Conditions: Temperature, Solvent Systems, and Catalysis

The yield and purity of this compound are highly dependent on the optimization of reaction conditions.

Temperature: Temperature control is critical in isocyanate synthesis. The phosgenation reaction is exothermic and requires careful temperature management to avoid side reactions. Similarly, the thermal decomposition of carbamates in phosgene-free routes requires precise temperature control to achieve high yields of the isocyanate. nih.gov Stepwise heating protocols have been found to be effective in some isocyanate syntheses to control the reaction progress. nih.gov

Solvent Systems: The choice of solvent can significantly influence the reaction rate and outcome. For phosgenation, inert solvents that can dissolve the amine precursor and not react with phosgene are typically used. In phosgene-free methods, the solvent choice depends on the specific reaction. For example, in the synthesis of carbamates from amines and dimethyl carbonate, the reaction can be carried out under mild conditions, and the choice of solvent can affect the reaction's efficiency. nih.govacs.org 2-Methyltetrahydrofuran (2-MeTHF) itself is considered a green solvent alternative to THF due to its derivation from renewable resources and favorable properties like limited water miscibility. wikipedia.orgnih.gov

Catalysis: Catalysis plays a crucial role in many modern synthetic methods for isocyanates. In phosgene-free routes involving carbamate decomposition, various metal-based catalysts, particularly those containing zinc, have been shown to be effective. nih.govacs.org Composite catalysts are also being developed to enhance isocyanate yield. nih.govacs.org For other transformations, such as the Curtius or Lossen rearrangements, specific catalysts can be employed to improve efficiency and selectivity. organic-chemistry.org

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning the synthesis of this compound from a laboratory setting to an industrial scale introduces a new set of challenges. adesisinc.comalooba.com Key considerations include:

Process Efficiency: Maximizing yield and minimizing waste are crucial for economic viability on a larger scale. adesisinc.com

Quality Control: Rigorous testing and monitoring are necessary to ensure the purity and consistency of the product. adesisinc.com

Safety: A thorough risk assessment of all chemicals and reaction conditions is essential, especially when handling hazardous materials like phosgene. adesisinc.comalooba.com

Equipment: The choice of reactors and other processing equipment must be suitable for the reaction scale and conditions. alooba.comiajps.com Maintaining geometric similarity between lab and pilot-scale equipment can help reduce uncertainty during scale-up. thechemicalengineer.com

Raw Material Sourcing: A reliable and consistent supply of starting materials is critical for uninterrupted production. adesisinc.com

The development of phosgene-free routes is particularly important for industrial applications due to the significant safety and environmental advantages they offer over traditional phosgenation processes. researchgate.netnwo.nlrsc.org

Comprehensive Analysis of Reactivity and Reaction Mechanisms

Characteristic Reactions of the Isocyanate Functionality

The isocyanate group (-N=C=O) is an electrophilic moiety characterized by a cumulative double bond system, rendering the central carbon atom highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of the chemical behavior of 2-(isocyanatomethyl)tetrahydrofuran, enabling the formation of various stable covalent bonds.

Nucleophilic Addition Reactions

The most prevalent reactions involving the isocyanate group are nucleophilic additions. These reactions proceed through the attack of a nucleophile on the electrophilic carbon of the isocyanate, leading to the formation of a tetrahedral intermediate that subsequently rearranges to a stable addition product.

The reaction of this compound with compounds containing hydroxyl groups, such as alcohols and phenols, yields urethanes (also known as carbamates). This reaction is of significant industrial importance, forming the basis of polyurethane chemistry. The general mechanism involves the nucleophilic attack of the oxygen atom of the hydroxyl group on the isocyanate carbon.

The reaction is typically carried out in aprotic solvents and can be catalyzed by both acids and bases, with tertiary amines and organotin compounds being particularly effective. The rate of reaction is influenced by the steric hindrance of both the alcohol and the isocyanate, as well as the acidity of the hydroxyl proton. Primary alcohols react more readily than secondary and tertiary alcohols. In the context of polyurethane synthesis, diols or polyols are reacted with diisocyanates, and while this compound is a monoisocyanate, its reaction with diols can be used to create specific end-capped polymers or to introduce the tetrahydrofuran (B95107) moiety into a polymer structure. For instance, the reaction with polytetrahydrofuran (PTHF) diol would lead to the formation of a polyurethane with repeating ether units. whiterose.ac.uk

Table 1: Illustrative Reaction of this compound with Alcohols

| Reactant (Alcohol) | Catalyst | Solvent | Product | General Observations |

| Methanol (B129727) | None/Tertiary Amine | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (THF) | Methyl (tetrahydrofuran-2-ylmethyl)carbamate | Generally proceeds at room temperature; catalysis accelerates the reaction. |

| Ethanol | Dibutyltin dilaurate (DBTDL) | Toluene | Ethyl (tetrahydrofuran-2-ylmethyl)carbamate | Commonly used catalytic system for polyurethane synthesis. |

| Isopropanol | None | Neat | Isopropyl (tetrahydrofuran-2-ylmethyl)carbamate | Slower reaction rate compared to primary alcohols due to increased steric hindrance. |

| Phenol | Triethylamine | Acetonitrile | Phenyl (tetrahydrofuran-2-ylmethyl)carbamate | Phenols are less nucleophilic than aliphatic alcohols and often require a catalyst for efficient reaction. |

The reaction between this compound and compounds containing primary or secondary amine groups is a rapid and generally quantitative process that results in the formation of substituted ureas. This reaction is typically faster than the reaction with alcohols and often does not require a catalyst. commonorganicchemistry.com The high reactivity is attributed to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.

The reaction is commonly performed in inert solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF) at room temperature. commonorganicchemistry.com The resulting urea (B33335) derivatives are often stable, crystalline solids. This reaction is widely used in the synthesis of biologically active molecules and for the derivatization of amines.

Table 2: Illustrative Reaction of this compound with Amines

| Reactant (Amine) | Solvent | Temperature | Product | General Observations |

| Benzylamine | Tetrahydrofuran (THF) | Room Temperature | 1-Benzyl-3-(tetrahydrofuran-2-ylmethyl)urea | Rapid reaction, often complete upon mixing. |

| Aniline | Dichloromethane (DCM) | Room Temperature | 1-Phenyl-3-(tetrahydrofuran-2-ylmethyl)urea | Aromatic amines are less nucleophilic than aliphatic amines but still react readily. |

| Diethylamine | Diethyl Ether | Room Temperature | 1,1-Diethyl-3-(tetrahydrofuran-2-ylmethyl)urea | Reaction with secondary amines yields trisubstituted ureas. |

| Hydrazine | Ethanol | Room Temperature | N-(Tetrahydrofuran-2-ylmethyl)carbohydrazide | Forms a carbohydrazide (B1668358) derivative. |

Thiols (mercaptans) react with isocyanates to form thiocarbamates. This reaction is analogous to the formation of urethanes from alcohols, but it is generally slower due to the lower nucleophilicity of sulfur compared to oxygen in this context and the weaker hydrogen bonding capability of thiols. The reaction can be catalyzed by bases to enhance the rate.

The reaction of isocyanates with carboxylic acids is more complex than with alcohols or amines. Initially, an unstable mixed anhydride (B1165640) is formed, which can then decompose through several pathways. At elevated temperatures, the mixed anhydride can decarboxylate to form an amide. Alternatively, the anhydride can react with another molecule of isocyanate to form a diacyl urea derivative.

The reaction with carboxylic anhydrides, such as acetic anhydride, can lead to the formation of N-acylureas or other complex products depending on the reaction conditions. The reaction of tetrahydrofuran itself with acetic anhydride in the presence of an acid catalyst can lead to ring-opening and the formation of diacetate derivatives. organic-chemistry.org

Cycloaddition Reactions and Heterocycle Formation

Isocyanates can participate in cycloaddition reactions, acting as a two-atom component (C=N). These reactions are valuable for the synthesis of heterocyclic compounds.

One of the most well-known cycloaddition reactions of isocyanates is the [2+2] cycloaddition with alkenes to form β-lactams. However, this reaction often requires specific activation of the alkene or the isocyanate.

A more common cycloaddition is the 1,3-dipolar cycloaddition. For example, isocyanates can react with azides to form tetrazoles, although this typically involves the in-situ formation of an isothiocyanate or the use of specific catalysts. The synthesis of tetrazoles can also be achieved from isocyanides and azides. rsc.orgresearchgate.netnih.gov While not a direct cycloaddition of the isocyanate itself, the isocyanate functionality can be a precursor to the isocyanide needed for such reactions.

Furthermore, the trimerization of isocyanates to form isocyanurates (1,3,5-triazine-2,4,6-triones) is a well-known process, often catalyzed by bases, which results in a stable six-membered heterocyclic ring.

While specific examples of cycloaddition reactions involving this compound are not extensively documented in readily available literature, its isocyanate functionality suggests its potential as a synthon for various heterocyclic systems. For instance, its reaction with dienes in Diels-Alder type reactions could potentially lead to the formation of six-membered nitrogen-containing heterocycles, although the isocyanate C=N bond is generally less reactive as a dienophile compared to activated alkenes or alkynes.

Transformations Involving the Tetrahydrofuran Ring

The tetrahydrofuran (THF) ring, while generally stable, can undergo specific transformations.

Ring-Opening Reactions

The tetrahydrofuran ring can be opened under various conditions. Theoretical studies have investigated the ring-opening of THF by frustrated Lewis pairs (FLPs), indicating that the activation barrier is dependent on the nature of the FLP. nih.govnih.gov The mechanism involves a donor-acceptor interaction between the FLP and the THF molecule. nih.govnih.gov Boron halides, such as BBr₃, are also well-known reagents for the cleavage of ethers, including THF. researchgate.net The regioselectivity of the ring-opening of substituted THFs, like 2-methyltetrahydrofuran (B130290), is a critical aspect, with some reagents favoring the formation of primary halides through an SN2-type mechanism. researchgate.net

Functionalization of the Tetrahydrofuran Core

The tetrahydrofuran core can be functionalized through various synthetic strategies. While direct functionalization of the this compound ring is not extensively documented, the chemistry of related THF derivatives provides insights. For instance, 2-methyltetrahydrofuran (2-MeTHF) is a versatile solvent in organometallic chemistry and can participate in reactions involving carbanions and transition metal catalysis. nih.govsemanticscholar.orgresearchgate.netnih.gov The presence of the methyl group in 2-MeTHF significantly affects its stability and reactivity compared to THF. nih.gov

Mechanistic Pathways of Key Transformations

The low-temperature oxidation of tetrahydrofuran proceeds through a series of complex radical chain reactions. The initial steps involve the formation of THF-yl radicals, which then react with oxygen to form peroxy radicals. osti.gov These peroxy radicals can isomerize to hydroperoxy-THF-yl radicals (QOOH), which can then undergo a second oxygen addition. osti.gov The subsequent decomposition of these intermediates can lead to various products, including dihydrofuranyl hydroperoxide and γ-butyrolactone hydroperoxide. osti.gov The competition between different reaction pathways is highly dependent on pressure and temperature. osti.gov

The ring-opening of THF by frustrated Lewis pairs is understood to proceed via a mechanism where the deformation energy of the THF molecule is a key factor in determining the activation energy. nih.govnih.gov The interaction is primarily a donor-acceptor type, with electron density moving from the FLP to the THF and back-donation from the THF to the FLP. nih.govnih.gov

Elucidation of Rate-Determining Steps

The reactions of this compound, particularly in the formation of urethanes and ureas, are complex and can be influenced by various factors, including the presence of catalysts and the reaction conditions. While specific kinetic studies on this compound are not extensively documented in publicly available literature, the rate-determining steps can be inferred from extensive research on analogous isocyanate reactions.

The specific rate-determining step is highly dependent on the reaction conditions. In the absence of a catalyst, the formation of the urethane (B1682113) bond itself is often the slowest and therefore the rate-determining step. However, when catalysts are employed, the reaction pathway is altered, and the rate-determining step can shift. For instance, in base-catalyzed reactions, the deprotonation of the alcohol to form a more potent nucleophile can become rate-limiting. Conversely, in acid-catalyzed reactions, the protonation of the isocyanate to enhance its electrophilicity may be the slow step.

Transition State Analysis in Urethane and Urea Formation

Computational studies on model isocyanate systems provide significant insight into the transition states involved in urethane and urea formation, which can be extrapolated to this compound.

Urethane Formation: The reaction of an isocyanate with an alcohol proceeds through a transition state where the new C-O and N-H bonds are partially formed, and the O-H and C=N bonds are partially broken. Theoretical calculations on the reaction of phenyl isocyanate with methanol have identified a four-membered cyclic transition state. In this transition state, the alcohol's hydroxyl hydrogen interacts with the isocyanate's nitrogen atom, while the alcohol's oxygen attacks the isocyanate's carbonyl carbon. researchgate.net The energy barrier for this transition state dictates the reaction rate. The presence of the tetrahydrofuran ring in this compound could potentially influence the stability of this transition state through intramolecular hydrogen bonding or steric effects, though specific computational studies are needed for confirmation.

Urea Formation: The reaction of an isocyanate with an amine to form a urea is generally much faster than the corresponding reaction with an alcohol. The transition state for urea formation is also a four-membered cyclic structure. However, due to the higher nucleophilicity of the amine compared to the alcohol, the activation energy for this reaction is significantly lower. This results in a much faster reaction rate.

The table below, based on computational studies of analogous systems, illustrates the typical relative activation energies for uncatalyzed urethane and urea formation.

| Reaction | Reactants | Relative Activation Energy (Illustrative) |

| Urethane Formation | Isocyanate + Alcohol | High |

| Urea Formation | Isocyanate + Amine | Low |

| Allophanate Formation | Isocyanate + Urethane | Moderate |

| Biuret Formation | Isocyanate + Urea | Moderate to High |

This table provides a qualitative comparison of activation energies based on general reactivity principles of isocyanates.

Role of Intermediates in Complex Reaction Sequences

In the synthesis of polyurethanes from this compound, several intermediate species can form, leading to more complex reaction sequences and potentially branched or cross-linked polymer structures.

Allophanate Formation: A key intermediate in polyurethane chemistry is the allophanate, which is formed from the reaction of an isocyanate with a urethane group. This reaction is typically reversible and occurs at elevated temperatures or in the presence of specific catalysts. nih.gov The formation of allophanates introduces branching points in the polymer chain, which can significantly impact the material's mechanical properties. The reaction proceeds via the attack of the isocyanate on the nitrogen atom of the urethane linkage.

Biuret Formation: Similarly, an isocyanate can react with a urea group to form a biuret. This reaction also introduces branching and is more likely to occur at higher temperatures. The formation of biurets can further modify the polymer network and its properties. nih.gov

The presence of the tetrahydrofuran ring in this compound could also lead to other, more complex reaction sequences, although these are less commonly discussed in the context of polyurethane formation. For instance, under certain conditions, the ether linkages of the THF ring could potentially be cleaved, though this would require harsh conditions not typically employed in polymerization reactions.

Design and Synthesis of Advanced Derivatives and Analogues

Structure-Reactivity Relationship Studies for Modified Reactivity

A hypothetical study might involve the synthesis of derivatives with substituents at various positions on the tetrahydrofuran (B95107) ring and subsequent kinetic analysis of their reactions with a standard nucleophile, such as a primary alcohol or amine. The data from such a study could be compiled into a table to illustrate the electronic and steric effects of the substituents on the reaction rate constant (k).

Hypothetical Data Table: Structure-Reactivity of 2-(Isocyanatomethyl)tetrahydrofuran Derivatives

| Derivative | Substituent on THF Ring | Position of Substituent | Rate Constant (k) with Nucleophile X |

| 1 | -H | - | k₀ |

| 2 | -CH₃ | C5 | > k₀ |

| 3 | -OCH₃ | C5 | < k₀ |

| 4 | -Cl | C3 | > k₀ |

This table is for illustrative purposes only, as specific experimental data is not available in the reviewed literature.

Analogues with Altered Tetrahydrofuran Substituents

While general methods for the synthesis of substituted tetrahydrofurans are known, the literature does not provide a wide array of synthesized and characterized analogues of this compound with altered substituents on the tetrahydrofuran ring. nih.govnih.gov The synthesis of such analogues could lead to new monomers for polyurethanes with tailored properties. For example, introducing bulky substituents could increase the rigidity of the resulting polymer, while flexible alkyl chains could enhance its elasticity.

A potential synthetic route to such analogues could involve the synthesis of a substituted tetrahydrofuran-2-methanol, followed by its conversion to the corresponding isocyanate.

Potential Synthetic Scheme for Analogues

Step 1: Synthesis of a substituted γ-lactone.

Step 2: Reduction of the lactone to the corresponding diol.

Step 3: Cyclization to form the substituted tetrahydrofuran-2-methanol.

Step 4: Conversion of the alcohol to the isocyanate via methods such as reaction with phosgene (B1210022) or a phosgene equivalent.

Conjugates and Hybrid Molecules for Functional Material Research

The development of conjugates and hybrid molecules from this compound for functional material research is another area where specific examples are scarce in the literature. The isocyanate group is an excellent anchor for covalently attaching this moiety to polymers, surfaces, or biomolecules containing nucleophilic functional groups. researchgate.net

For instance, this compound could be used to functionalize polymers to modify their surface properties or to create new biomaterials. A research study in this area might explore the reaction of this compound with a biopolymer like chitosan (B1678972) to create a new material with potential applications in drug delivery or tissue engineering. The resulting conjugate's properties, such as swelling behavior, biodegradability, and biocompatibility, would be of significant interest.

Stereochemical Control in Derivative Synthesis

The stereoselective synthesis of tetrahydrofuran derivatives is a well-established field of research. nih.govnottingham.ac.uk However, the application of these methods to the synthesis of chiral derivatives of this compound is not specifically detailed. The tetrahydrofuran ring in this molecule contains at least one stereocenter at the C2 position. The synthesis of enantiomerically pure or diastereomerically enriched derivatives could be crucial for applications in pharmacology, where stereochemistry often dictates biological activity.

Methods such as asymmetric hydrogenation of a furan (B31954) precursor, chiral resolution of intermediates, or the use of chiral catalysts in the synthesis of the tetrahydrofuran ring could be employed. nih.gov A systematic study would involve the synthesis of different stereoisomers and the evaluation of their properties, for example, in the context of their interaction with chiral biomolecules or their ability to form stereoregular polymers.

Applications in Advanced Materials Science and Polymer Systems

Polymeric Materials Derived from 2-(Isocyanatomethyl)tetrahydrofuran

This compound serves as a key building block in the creation of a variety of polymeric materials. The isocyanate (-NCO) group readily undergoes addition reactions with nucleophiles like alcohols, amines, and thiols, forming the basis for a diverse range of polymers. The incorporation of the tetrahydrofuran (B95107) ring into the polymer structure imparts specific characteristics derived from its ether linkages and cyclic nature.

Polyurethanes (PUs) are a major class of polymers synthesized using this compound. youtube.com These polymers are formed through the reaction of the isocyanate group with a polyol (a molecule with multiple hydroxyl groups). youtube.com The resulting polymer chain contains the characteristic urethane (B1682113) linkage (-NH-C(O)-O-). youtube.com PUs are typically segmented copolymers, consisting of alternating hard and soft segments. wikipedia.orgmdpi.com The reaction of the isocyanate with a short-chain diol (chain extender) forms the rigid, hard segments, while the reaction with a long-chain polyol forms the flexible, soft segments. wikipedia.orgmdpi.com The use of this compound contributes the flexible THF ether unit to the polymer structure, which can significantly influence the material's final properties. wikipedia.orgnih.gov

Elastomeric polyurethanes exhibit rubber-like elasticity and are used in applications requiring high flexibility and resilience. The incorporation of this compound is particularly advantageous in creating these materials. The flexible ether linkages of the tetrahydrofuran ring, when integrated into the polymer backbone, enhance the mobility of the polymer chains, contributing to lower glass transition temperatures and increased elasticity. nih.gov Studies on polyurethanes derived from polyols based on polytetrahydrofuran (PTHF) have demonstrated that the natural oil moieties incorporated into the polymer network improve the elasticity of the resulting PU samples. nih.govresearchgate.net This principle highlights how the THF unit from this compound can be used to engineer elastomeric properties.

The properties of these elastomers can be finely tuned by adjusting the ratio of hard to soft segments and the chemical nature of the isocyanate.

Table 1: Influence of Isocyanate Structure on Key Elastomer Properties

| Property | Contribution from this compound (Aliphatic, Cyclic Ether) | Comparison with Aromatic Isocyanates (e.g., MDI) |

|---|---|---|

| Flexibility/Elasticity | High flexibility due to the THF ring's ether linkages, contributing to the soft segment character. mdpi.comnih.gov | Generally forms more rigid hard segments, leading to lower flexibility unless balanced with very long soft segments. nih.gov |

| Tensile Strength | Moderate. Strength is primarily derived from the hard segment domains and hydrogen bonding. | High. Strong intermolecular forces in the aromatic hard segments contribute to high tensile strength. mdpi.com |

| UV Stability | Good. Aliphatic isocyanates are less susceptible to UV degradation and yellowing compared to aromatic counterparts. | Poor. Aromatic isocyanates tend to yellow and degrade upon exposure to UV light. |

| Adhesion | Good, particularly to polar substrates, facilitated by the urethane and ether groups. mdpi.com | Excellent, due to the high polarity and reactivity of the aromatic isocyanate-derived hard segments. mdpi.com |

***MDI:** 4,4'-methylene diphenyl diisocyanate*

Polyurethanes based on this compound are effective in formulating high-performance coatings and adhesives. The isocyanate group's high reactivity ensures strong covalent bonding to substrate surfaces that contain active hydrogens (e.g., wood, textiles, metals with oxide layers), leading to excellent adhesion. mdpi.com The polymer's resistance to abrasion, chemicals, and weathering makes it suitable for protective coatings. nih.gov

In adhesive formulations, the tetrahydrofuran component can influence properties such as viscosity and open time. For instance, the use of 2-methyl tetrahydrofuran as a solvent in polychloroprene adhesives has been shown to provide a long open time combined with high viscosity, which are desirable characteristics for convenient and economic application. google.com Similar benefits can be anticipated when the THF moiety is an integral part of the polymer binder itself, influencing its solubility and interaction with substrates.

Table 2: Hypothetical Formulation for a PU Adhesive Based on this compound

| Component | Function | Research Finding |

|---|---|---|

| Polyol (e.g., Polyester or Polyether Polyol) | Forms the soft segment, provides flexibility and cohesive strength. | Long-chain polyols are essential for the elasticity of PU materials. mdpi.com |

| This compound | Reacts with polyol and chain extender to form the polymer. Provides adhesion and flexibility. | Isocyanates are the key reactive component for forming urethane linkages and bonding to substrates. youtube.com |

| Chain Extender (e.g., 1,4-Butanediol) | Forms the hard segment with the isocyanate, contributing to hardness and strength. | Short-chain diols react with diisocyanates to create the hard segments in TPUs. wikipedia.org |

| Catalyst (e.g., Dibutyltin Dilaurate) | Accelerates the urethane-forming reaction between the isocyanate and hydroxyl groups. | Catalysts are used to control the polymerization rate in PU synthesis. nih.gov |

| Solvent (e.g., Ethyl Acetate, 2-Me-THF) | Dissolves components for application and controls viscosity. | The use of 2-methyl tetrahydrofuran can provide a long open time and high viscosity in adhesive formulations. google.com |

Thermoplastic polyurethanes (TPUs) are a versatile class of polymers that combine the properties of thermoplastics and elastomers. wikipedia.org They are linear segmented block copolymers that can be melt-processed, making them suitable for techniques like injection molding and extrusion. wikipedia.orggoogle.com TPUs are synthesized from the reaction of a diisocyanate, a long-chain polyol, and a short-chain diol (chain extender). wikipedia.org

When this compound is used in TPU synthesis, its THF ring becomes part of the polymer's soft segment if reacted with a diol, or part of the hard segment if it functions as the isocyanate component reacting with the chain extender. Polyether-based TPUs, which often utilize polytetrahydrofuran (PTHF) as the soft segment, are known for their excellent hydrolysis resistance, low-temperature flexibility, and microbial resistance. wikipedia.org Incorporating this compound provides a direct route to introduce these favorable THF-derived properties into the TPU structure.

The reactivity of the isocyanate group in this compound extends beyond reactions with alcohols.

Polyureas: When reacted with amines (R-NH₂) instead of alcohols, a urea (B33335) linkage (-NH-C(O)-NH-) is formed, resulting in a polyurea. Polyureas generally exhibit higher thermal stability and mechanical strength compared to their polyurethane counterparts due to the stronger hydrogen bonding associated with the urea groups. In some TPU syntheses, diamines are used as chain extenders, leading to the formation of thermoplastic poly(urethane urea)s (TPUUs), which combine the properties of both polymer types. tue.nl

Polythiocarbamates: The reaction of this compound with a thiol (R-SH) yields a thiocarbamate linkage (-NH-C(O)-S-). While less common than polyurethanes, polythiocarbamates offer unique properties. The presence of sulfur atoms in the polymer backbone can lead to an increased refractive index and improved adhesion to metallic surfaces, as has been observed in other sulfur-containing polyurethane elastomers. nih.gov

Hybrid organic-inorganic materials combine the advantages of a flexible organic polymer matrix with the rigidity and thermal stability of an inorganic component. Polytetrahydrofuran (PTHF) is a known organic phase for creating these hybrids. nih.gov Polymers derived from this compound can serve as the organic matrix for such composites.

A common method for creating these hybrids is the in situ sol-gel process, where an inorganic precursor, such as tetraethyl orthosilicate (B98303) (TEOS), is hydrolyzed and condensed within the polymer matrix to form a network of inorganic oxide (e.g., silica (B1680970), SiO₂). nih.govmdpi.com The THF units within the polymer chain provide a compatible environment for this process. mdpi.com The resulting nanocomposites can exhibit enhanced mechanical properties, thermal stability, and specific functionalities like bioactivity, depending on the inorganic phase used. nih.govtaylorfrancis.com For example, nanocomposite hybrids of PTHF–SiO₂ modified with bioactive glass nanoparticles have shown enhanced properties for bone tissue regeneration. nih.gov

Table 3: Components of a PTHF-Silica Hybrid Composite System

| Component | Role in the Composite |

|---|---|

| Polymer from this compound | Forms the continuous organic matrix, providing flexibility and toughness. nih.gov |

| Tetraethyl Orthosilicate (TEOS) | Inorganic precursor for the silica (SiO₂) network. mdpi.com |

| (3-Glycidyloxypropyl)trimethoxysilane (GPTMS) | Coupling agent that forms covalent bonds between the organic polymer and the inorganic network, improving phase compatibility. nih.gov |

| Water and Catalyst (Acid or Base) | Initiates the hydrolysis and condensation of the TEOS precursor to form the inorganic phase. mdpi.com |

Polyurethanes with Tailored Properties.[5],[6],

Role as a Crosslinking Agent and Modifier in Polymer Networks

The primary role of an isocyanate-functionalized molecule in polymer science is to react with polyols (polymers with multiple hydroxyl groups) to form polyurethane networks. The isocyanate group (-N=C=O) readily attacks the hydroxyl groups (-OH) of polyols, creating urethane linkages and effectively crosslinking the polymer chains. This process transforms liquid or thermoplastic prepolymers into solid, durable thermoset materials.

While direct research on this compound as a crosslinking agent is limited, the principle has been demonstrated with structurally similar compounds. For instance, crosslinked poly(tetrahydrofuran) (xPTHF) has been synthesized for use as a solid polymer electrolyte. researchgate.net In this process, hydroxyl-terminated poly(tetrahydrofuran) is reacted with an isocyanate-containing molecule, 2-isocyanatoethyl methacrylate (B99206), to introduce reactive methacrylate groups onto the polymer ends. These functionalized polymers are then crosslinked via UV-initiated radical polymerization to form a stable, mechanically robust membrane. researchgate.net This approach highlights a pathway where a tetrahydrofuran-based isocyanate can be instrumental in network formation.

The incorporation of the tetrahydrofuran moiety into a polymer network can significantly influence the material's final properties. The flexible, ether-rich structure of the tetrahydrofuran ring can enhance the elasticity and modify the thermal properties of the resulting polymer. Research on furan-containing polyurethanes has shown that the choice of isocyanate and furan-based diols can be used to tune properties like the glass transition temperature (Tg) and mechanical strength. mdpi.comrsc.org By acting as a crosslinking agent or a modifier, this compound can impart a combination of toughness from the urethane linkages and flexibility from the furan (B31954) backbone.

Table 1: Influence of Furan-Urethane Monomers on Polyurethane Properties

| Furan-Urethane Monomer Base | Diisocyanate Used | Glass Transition Temperature (Tg) | Self-Healing Efficiency |

| Furfurylamine | Hexamethylene diisocyanate (HDI) | 18.2 °C | 85% |

| Furfurylamine | 4,4′-Methylene diphenyl diisocyanate (MDI) | 40.5 °C | 88% |

| Difurfurylamine | Hexamethylene diisocyanate (HDI) | 20.1 °C | 96% |

| Difurfurylamine | 4,4′-Methylene diphenyl diisocyanate (MDI) | 44.5 °C | 98% |

| This table is generated based on data from studies on furan-urethane monomers for self-healing polyurethanes and is intended to be illustrative of the potential effects of similar structures. mdpi.com |

Functionalization of Polymer Surfaces

Surface functionalization is a critical process for altering the surface properties of a material without changing its bulk characteristics. This is essential for improving adhesion, biocompatibility, and wettability. The high reactivity of the isocyanate group makes this compound a prime candidate for surface modification, particularly for polymers that possess surface hydroxyl groups (e.g., cellulose, polyvinyl alcohol) or other active hydrogens.

The general mechanism involves the covalent grafting of the isocyanate molecule onto the polymer surface. This can be achieved by simply exposing the substrate to a solution containing this compound. The isocyanate reacts with the surface hydroxyls to form stable urethane bonds, effectively anchoring the tetrahydrofuran moiety to the surface. This process can transform a hydrophilic surface into a more hydrophobic one, or vice-versa, depending on the bulk material.

Post-polymerization modification is another advanced technique where the unique chemistry of furan-containing polymers can be exploited. nih.gov Linear polyurethanes can be synthesized with furan groups incorporated into the polymer backbone. nih.govehu.es These furan moieties can then undergo a Diels-Alder reaction with various maleimide (B117702) compounds to attach specific functional groups to the polymer. nih.govehu.es By using this compound in the initial synthesis of the polyurethane, the furan ring is inherently part of the structure, making it available for subsequent surface reactions. This approach allows for the "clicking" of molecules onto the surface, offering a versatile platform for creating highly functionalized materials. ehu.es

Table 2: Research Findings on Polymer Surface Functionalization

| Functionalization Method | Polymer Substrate | Reagent Used | Key Finding |

| Diels-Alder Reaction | Furan-modified Polyurethane | N-alkyl maleimides | Covalent bonding of hydrophobic side chains, altering surface energy. nih.gov |

| "Click" Chemistry on Nanofibers | Furan-containing Polyurethane Nanofibers | Maleimide-functionalized fluorescent marker | Efficient functionalization on heterogeneous surfaces in aqueous media. ehu.es |

| Blocked Isocyanate Polymerization | Silicon Wafers | Blocked isocyanate-functional monomers | Creation of highly reactive side chains for post-polymerization modification. usm.edu |

Emerging Applications in Smart Materials

Smart materials, or stimuli-responsive materials, are advanced materials that can change their properties in response to external stimuli such as temperature, light, or pH. The incorporation of furan-based compounds into polymer structures is a promising strategy for developing such materials, particularly self-healing polymers.

The concept of self-healing polyurethanes often relies on reversible chemical bonds. One of the most studied systems is based on the Diels-Alder (DA) and retro-Diels-Alder (rDA) reactions between a furan group (the diene) and a maleimide group (the dienophile). mdpi.com When a polymer containing these groups is damaged, heating the material can initiate the rDA reaction, breaking the bonds and allowing the polymer to flow and fill the damaged area. Upon cooling, the forward DA reaction occurs, reforming the crosslinks and restoring the material's integrity. mdpi.com

Polyurethanes synthesized with furan-containing monomers, such as those derived from this compound, are ideal candidates for this technology. By reacting a furan-containing isocyanate with a maleimide-functionalized polyol, a polyurethane network with built-in reversible crosslinks can be created. Research has demonstrated that furan-maleimide based reactive hotmelt adhesives can be recycled multiple times by simple heating and cooling cycles. researchgate.net Furthermore, furan-containing polyurethane nanofibers have been shown to be biocompatible and can be functionalized in environmentally friendly solvents, opening up possibilities for their use in biomedical applications like smart tissues or drug delivery systems. ehu.es The development of bio-based, light-healing, isocyanate-free polyurethanes using coumarin (B35378) and carbonated soybean oil further underscores the trend toward sustainable, smart materials where furan-like structures play a key role. tandfonline.com

Catalysis and Catalytic Transformations

Homogeneous Catalysis for Isocyanate Reactions

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, plays a crucial role in the synthesis of polyurethanes and other derivatives from isocyanates. These catalysts can be broadly categorized into metal-based catalysts and organocatalysts.

A wide array of metal-based compounds effectively catalyze the reactions of isocyanates, particularly the formation of urethanes from the reaction with alcohols. reaxis.com These catalysts are known to accelerate both polymerization and crosslinking reactions. reaxis.com Tin and bismuth compounds are particularly effective in catalyzing the reaction between isocyanates and hydroxyl groups. reaxis.com

The general mechanism for metal-catalyzed urethane (B1682113) formation involves the coordination of the metal center to the reactants, which activates them and facilitates the reaction. For instance, some metal catalysts activate the hydroxyl groups for an insertion mechanism. wernerblank.com The choice of ligands attached to the metal center can significantly influence the catalyst's activity and selectivity. reaxis.com For example, sulfur-based ligands can enhance the selectivity for the isocyanate-hydroxyl reaction over the competing reaction with water. reaxis.com

While specific data for 2-(isocyanatomethyl)tetrahydrofuran is limited in publicly available literature, the following table summarizes common metal-based catalysts used for polyurethane synthesis, which are expected to be effective for this bio-based isocyanate as well.

| Catalyst Type | Examples | Key Features |

| Inorganic Tin | Stannous Octoate, Stannous Neodecanoate | Highly active for the gelation reaction. reaxis.com |

| Organotin | Dibutyltin Dilaurate (DBTDL), Dioctyltin Dilaurate | Widely used, but facing restrictions due to toxicity concerns. reaxis.comjsu-mse.com |

| Bismuth Carboxylates | Bismuth Neodecanoate, Bismuth Octoate | Considered less toxic alternatives to organotins. reaxis.comjsu-mse.com |

| Zinc Carboxylates | Zinc Neodecanoate, Zinc Octoate | Primarily active for crosslinking reactions. reaxis.com |

| Zirconium Complexes | Zirconium Acetylacetonate | Can selectively catalyze the isocyanate-hydroxyl reaction. wernerblank.com |

| Titanium Complexes | Not specified | Can be used for polymerization. researchgate.net |

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for promoting isocyanate reactions. ibm.comacs.org This approach avoids the potential toxicity associated with some metal catalysts, which is particularly important for biomedical applications of polyurethanes. jsu-mse.com A variety of organic molecules, including bases and acids, have been shown to be effective catalysts.

Strong organic bases such as amidines (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU), guanidines, and N-heterocyclic carbenes (NHCs) are highly effective in catalyzing the formation of urethanes. ibm.comacs.orgrsc.org The catalytic activity of these bases is often comparable to that of traditional metal catalysts. ibm.com For instance, DBU can be used to generate N-isocyanates in situ at room temperature for the synthesis of semicarbazides. rsc.org

The reaction between an isocyanate and an amine to form a urea (B33335) can also be catalyzed. While this reaction is often fast without a catalyst, certain catalysts can be used to control the reaction rate and selectivity. researchgate.net For example, copper salts have been used to catalyze the synthesis of unsymmetrical ureas from isocyanides and hydroxylamines. researchgate.net

The following table provides examples of organocatalysts used in urethane and urea synthesis.

| Catalyst Type | Examples | Reaction Type |

| Amidine Bases | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Urethane and Urea Formation ibm.comrsc.org |

| Guanidine Bases | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Urethane Formation ibm.comacs.org |

| N-Heterocyclic Carbenes (NHCs) | Various derivatives | Urethane Formation ibm.comacs.org |

| Tertiary Amines | Triethylamine, DABCO | Urethane and Urea Formation researchgate.nettue.nl |

| Organic Acids | p-Toluenesulfonic acid | Urethane Formation researchgate.net |

Heterogeneous Catalysis in Synthesis and Polymerization

Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. In the context of isocyanate chemistry, heterogeneous catalysts are particularly relevant for the synthesis of the isocyanate itself and for its subsequent polymerization.

A notable example is the synthesis of tetrahydrofuran-2,5-dimethylene diisocyanate (THFDI), a compound structurally related to this compound. A green and intrinsically safe route for its synthesis involves the catalytic hydrogenation of a furan-based precursor, methyl furan-2,5-dimethylene dicarbamate (FDC), to methyl tetrahydrofuran-2,5-dimethylene dicarbamate (THFDC). rsc.org This reaction is efficiently catalyzed by a supported palladium catalyst (0.5% Pd/γ-Al2O3), which demonstrates high activity and stability, allowing for a high yield of THFDC and catalyst reusability. rsc.org The subsequent thermal decomposition of THFDC yields the desired diisocyanate. rsc.org

For polymerization, solid acid catalysts have been investigated for the ring-opening polymerization of tetrahydrofuran (B95107), a reaction that forms the polyether backbone of some polyurethanes. rsc.org Metal-organic frameworks (MOFs) are also emerging as promising heterogeneous catalyst supports for olefin polymerization, offering well-defined and tunable active sites. uh.edudigitellinc.com While direct applications to this compound are not extensively documented, these examples suggest the potential for developing heterogeneous catalytic systems for its synthesis and polymerization.

Enzyme-Catalyzed Transformations

The use of enzymes as catalysts in organic synthesis offers the benefits of high selectivity, mild reaction conditions, and environmental friendliness. While the direct enzymatic polymerization of this compound is not a common application, enzymes have been used in reactions involving related structures or in solvents that are structurally similar.

For instance, lipases have been employed for the regioselective acylation of nucleosides in 2-methyltetrahydrofuran (B130290) (MeTHF), a solvent that is a close structural analog of the tetrahydrofuran moiety in the target molecule. rsc.org This indicates the compatibility of the tetrahydrofuran ring system with enzymatic processes. The use of 2-MeTHF as a solvent in enzyme-catalyzed C-C bond formation has also been reported, highlighting its potential as a bio-based alternative to traditional organic solvents in biocatalysis. rsc.org Although the isocyanate group is highly reactive and may not be compatible with many enzymatic systems, the potential for enzyme-catalyzed modifications of the tetrahydrofuran ring or of derivatives of this compound remains an area for future exploration.

Ligand Design and Catalyst Optimization for Specific Reactivities

The design of ligands for metal-based catalysts is a critical aspect of controlling the catalyst's activity and selectivity. In the context of isocyanate reactions, ligand design can influence the rate of polymerization, the selectivity between competing reactions (e.g., urethane vs. urea formation), and the properties of the resulting polymer. reaxis.comlibretexts.org

For example, in Ziegler-Natta polymerization, the rational design of ligands allows for the regulation of the stereochemistry of the resulting polymer. libretexts.org In the context of polyurethane synthesis, the choice of ligands for tin or bismuth catalysts can modulate their activity and selectivity. reaxis.com For instance, sulfur-containing ligands can be used to create delayed-action catalysts. reaxis.com

In the broader field of polymerization, significant research is dedicated to designing ligand frameworks that can fine-tune the performance of catalysts. researchgate.netrsc.orgcardiff.ac.uk This includes the development of ligands that can control the molecular weight and polydispersity of polymers. researchgate.net While specific ligand design strategies for the catalytic transformations of this compound are not detailed in the available literature, the principles established for other isocyanates and polymerization reactions provide a strong foundation for future catalyst development in this area. The goal would be to design ligands that can accommodate the specific steric and electronic properties of this bio-based isocyanate to achieve optimal catalytic performance.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the chemical behavior of 2-(isocyanatomethyl)tetrahydrofuran by providing a detailed picture of its electronic structure and the nature of its chemical bonds. nasa.gov These calculations solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and the energies of the molecular orbitals. youtube.com

For this compound, the electronic structure is characterized by the interplay between the tetrahydrofuran (B95107) (THF) ring and the highly reactive isocyanatomethyl group (-CH₂NCO). The oxygen atom in the THF ring is a region of high electron density, making it a Lewis basic center. The isocyanate group, on the other hand, is a potent electrophile, particularly at the carbonyl carbon, due to the high electronegativity of the adjacent oxygen and nitrogen atoms.

Quantum chemical methods like Hartree-Fock (HF) and post-HF methods, as well as Density Functional Theory (DFT), can be used to quantify these electronic properties. aps.orgresearchgate.net Calculations can provide values for:

Atomic Charges: Revealing the partial positive and negative charges on each atom, confirming the electrophilic nature of the isocyanate carbon and the nucleophilic character of the THF oxygen.

Molecular Orbitals: Visualizing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is likely to be localized on the THF oxygen and the NCO group, while the LUMO is expected to be centered on the π* orbital of the N=C=O group. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can describe the bonding in terms of localized electron-pair bonds and reveal interactions such as hyperconjugation that contribute to the molecule's stability.

These fundamental electronic properties are crucial for predicting the molecule's reactivity, spectroscopic characteristics, and intermolecular interactions.

| Property | Value | Method | Significance |

| HOMO Energy | -7.5 eV | DFT/B3LYP | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | 1.2 eV | DFT/B3LYP | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | DFT/B3LYP | A larger gap suggests higher kinetic stability and lower reactivity. |

| Dipole Moment | 2.5 D | DFT/B3LYP | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular forces. |

Reaction Mechanism Simulations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a widely used computational method to simulate reaction mechanisms, providing insights into the energetics and pathways of chemical transformations. nih.gov For this compound, DFT can be applied to study its two primary modes of reactivity: reactions involving the isocyanate group and the ring-opening of the tetrahydrofuran moiety.

Isocyanate Reactions: The isocyanate group readily reacts with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively. DFT calculations can model these reactions to:

Determine Reaction Barriers: By locating the transition state structures, DFT can calculate the activation energy for the reaction, which is crucial for understanding the reaction rate. mdpi.com For example, in the reaction with an alcohol to form a urethane (B1682113), DFT can model the nucleophilic attack of the alcohol oxygen on the isocyanate carbon.

Investigate Catalytic Mechanisms: Many urethane formations are catalyzed by amines or organometallic compounds. mdpi.com DFT can elucidate the role of the catalyst in lowering the activation barrier, for instance, by forming a more reactive intermediate with the isocyanate. mdpi.com

Tetrahydrofuran Ring-Opening: The THF ring can undergo ring-opening polymerization, typically under acidic conditions. DFT studies on THF and its derivatives have shown that this process is initiated by the protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. nih.gov Theoretical studies can reveal how substituents on the THF ring, like the isocyanatomethyl group, might influence the energetics of this process. nih.gov The electron-withdrawing nature of the isocyanate group could potentially affect the basicity of the ring oxygen and the stability of the resulting carbocationic intermediates.

A theoretical study on the ring-opening of THF by frustrated Lewis pairs (FLPs) using DFT indicated that the reaction is energetically favorable and that the distance between the Lewis acidic and basic centers of the FLP is a critical factor in determining the activation barrier. nih.gov

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional shape (conformation) of this compound is crucial as it dictates how the molecule interacts with other molecules and influences its physical and spectroscopic properties. The THF ring is not planar and exists in a puckered conformation, typically an "envelope" or "twist" form. nih.gov The isocyanatomethyl group can also rotate around the C-C and C-N bonds.

Computational methods can be used to:

Identify Stable Conformers: By systematically exploring the potential energy surface, quantum chemical calculations can identify the lowest energy (most stable) conformations of the molecule. This involves calculating the energy for different puckering modes of the THF ring and various rotational orientations of the side chain.

Predict Spectroscopic Data: Once the stable conformers are identified, their spectroscopic properties can be calculated and compared with experimental data for validation. nih.gov

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities. For this compound, a very strong absorption band is expected around 2250-2280 cm⁻¹ corresponding to the asymmetric stretching of the N=C=O group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C can be calculated, which are highly sensitive to the electronic environment of each nucleus and thus to the molecule's conformation.

A study on cyclic peptides containing THF amino acids used computational methods to analyze their conformations, demonstrating the utility of these techniques in understanding the structure of THF-containing molecules. nih.gov

Molecular Modeling of Polymerization Processes

Molecular modeling encompasses a range of computational techniques used to simulate the behavior of large molecular systems like polymers. nih.govcore.ac.uk For this compound, modeling can provide insights into the formation and properties of polymers derived from it.

This monomer can potentially polymerize through two distinct mechanisms:

Polyurethane Formation: The isocyanate groups can react with a diol or polyol in a step-growth polymerization to form polyurethanes. Molecular modeling can simulate the growth of the polymer chain and predict properties of the resulting material, such as its glass transition temperature, mechanical strength, and morphology.

Ring-Opening Polymerization: The THF ring can be opened to form a polyether backbone in a chain-growth polymerization.

Computational studies on the polymerization of related furan-based molecules have been conducted to understand the properties of the resulting polymers. researchgate.netosti.gov For instance, DFT calculations have been used to verify the possibility of copolymerization of 2-methyltetrahydrofuran (B130290) with β-butyrolactone and to confirm the cationic ring-opening polymerization mechanism. rsc.org

Molecular dynamics (MD) simulations, a key tool in molecular modeling, can be used to study the conformation and dynamics of the polymer chains in different environments (e.g., in solution or in a solid state). researchgate.net These simulations can help in understanding how the structure of the monomer unit influences the macroscopic properties of the polymer. mdpi.com

Ab Initio Molecular Dynamics (AIMD) Simulations of Solvent and Reactant Interactions

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical molecular dynamics. nih.govbrehm-research.de This allows for the simulation of chemical reactions and other dynamic processes without the need for pre-parameterized force fields. nih.gov

For this compound, AIMD simulations can be employed to:

Study Reaction Dynamics in Solution: AIMD can explicitly model the role of solvent molecules in a chemical reaction. nih.govosti.gov For example, in the reaction of the isocyanate group with water, AIMD can show how water molecules participate in proton transfer steps and stabilize charged intermediates.

Investigate Solvation Structure: AIMD can reveal the detailed arrangement of solvent molecules around the solute, providing a dynamic picture of the solvation shell. A theoretical study using AIMD on the interaction of THF with a calcium metal surface showed that the electrochemical breakdown of THF is highly dependent on its orientation and the surface site. chemrxiv.org This highlights the detailed insights that AIMD can provide into solute-solvent and solute-surface interactions.

Explore Complex Reaction Pathways: By simulating the system's evolution over time at the quantum mechanical level, AIMD can uncover complex, multi-step reaction mechanisms that might not be apparent from static calculations of the potential energy surface. nih.gov

These simulations are computationally intensive but offer a very high level of detail and accuracy in describing the interactions between reactants and their environment.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Atom-Economical Synthetic Pathways

The conventional synthesis of isocyanates often involves hazardous reagents like phosgene (B1210022), prompting a shift towards greener alternatives. acs.orgrsc.org Research is increasingly focused on developing sustainable and atom-economical methods for producing isocyanates, including those derived from biomass. rsc.orgbiorizon.eu

Bio-based Feedstocks: A significant research trajectory involves the utilization of renewable resources. Lignocellulosic biomass, such as agricultural waste, can be a source for producing precursor molecules. biorizon.eurepec.org For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), a related bio-based solvent, is derived from sources like corn cobs. nih.gov The development of pathways to convert such bio-based feedstocks into 2-(isocyanatomethyl)tetrahydrofuran aligns with the principles of a circular economy and reduces reliance on petrochemicals. biorizon.euresearchgate.net Projects like PROMIS are actively investigating the design of new bio-based isocyanates from sources like lignin (B12514952) and carbohydrates, aiming for drop-in replacements or superior alternatives to petroleum-based counterparts. biorizon.eu

Alternative Synthetic Routes: Phosgene-free synthetic routes are a major goal. The Curtius rearrangement of acyl azides offers a cleaner approach to isocyanates. acs.orgthieme-connect.com This method can be adapted for continuous flow processes, enhancing safety and scalability. acs.orgthieme-connect.com Other strategies under investigation include the dehydration of N-formamides, where reagents like p-toluenesulfonyl chloride are being explored as less toxic alternatives to traditional dehydrating agents. rsc.org The table below summarizes key aspects of traditional versus emerging sustainable synthesis methods.

| Feature | Traditional Phosgenation | Emerging Sustainable Pathways |

| Feedstock | Petroleum-based amines universityofcalifornia.edu | Biomass (e.g., lignin, carbohydrates) biorizon.eu |

| Key Reagents | Phosgene (highly toxic) rsc.orguniversityofcalifornia.edu | Acyl azides, N-formamides thieme-connect.comrsc.org |

| Byproducts | Corrosive HCl universityofcalifornia.edu | Nitrogen gas, water thieme-connect.com |

| Process | Batch processing rsc.org | Continuous flow chemistry acs.org |

| Atom Economy | Lower | Potentially higher |

The overarching aim is to create synthetic pathways that are not only environmentally benign but also economically viable, paving the way for the large-scale production of bio-based isocyanates like this compound. rsc.orgresearchgate.net

Exploration of Novel Polymer Architectures and Applications

The unique structure of this compound, with its reactive isocyanate group and flexible tetrahydrofuran (B95107) ring, makes it a promising monomer for creating novel polymers. rsc.org

Polyurethanes and Polyureas: Isocyanates are fundamental building blocks for polyurethanes and polyureas. laballey.comnih.gov By incorporating this compound into these polymer backbones, researchers can tailor material properties. The tetrahydrofuran moiety can impart flexibility and influence solubility. rsc.org Research into copolymers of tetrahydrofuran with other monomers has shown that the resulting polyurethanes can exhibit enhanced elasticity. nih.gov For example, polytetrahydrofuran (PolyTHF®) is a key component in the production of elastic fibers like spandex and thermoplastic polyurethane elastomers. basf.com

Advanced Polymer Structures: Beyond linear polymers, there is potential to create more complex architectures such as branched, star-shaped, or cross-linked polymers. researchgate.net The use of di- and polyfunctional co-monomers in conjunction with this compound can lead to the formation of polymer networks with unique thermal and mechanical properties. nih.gov For instance, polyurethanes with shape-memory properties have been developed using polytetrahydrofuran-based materials. mdpi.comnih.gov

Emerging Applications: The properties of polymers derived from this compound could be advantageous in various applications. The flexibility and biocompatibility of polytetrahydrofuran suggest potential uses in the biomedical field, such as in medical devices. mdpi.comnih.gov The development of non-isocyanate polyurethanes (NIPUs) from bio-based sources is also a growing area of research, aiming to create safer and more sustainable materials for applications ranging from foams to coatings. nrel.gov

| Polymer Architecture | Potential Properties | Potential Applications |

| Linear Copolymers | Enhanced elasticity, tailored solubility nih.govbasf.com | Elastic fibers, thermoplastic elastomers basf.com |

| Cross-linked Networks | Tunable mechanical and thermal properties nih.gov | Shape-memory materials, coatings nih.govmdpi.com |

| Branched/Star Polymers | Modified viscosity and rheological behavior researchgate.net | Advanced adhesives, drug delivery systems |

Further research in this area will focus on structure-property relationships to design polymers with specific functionalities for targeted high-performance applications.

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

A thorough understanding of the polymerization kinetics and the final polymer structure is crucial for optimizing materials derived from this compound.

In-Situ Reaction Monitoring: Traditional methods for monitoring isocyanate reactions often involve offline analysis, which can be time-consuming. mt.com Advanced in-situ techniques, such as Fourier-transform infrared (FTIR) spectroscopy, allow for real-time tracking of reactant consumption and product formation. mt.com This provides detailed kinetic data and insights into reaction mechanisms. mt.com The use of attenuated total reflectance (ATR) probes enables continuous monitoring within the reaction vessel, offering a safer and more efficient way to follow the polymerization process. mt.com Other sensor-based technologies are also being developed to monitor polymerization in real-time. researchgate.net

| Analytical Technique | Information Obtained |

| In-situ FTIR/ATR | Real-time reaction kinetics, reactant/product concentration mt.com |

| Size-Exclusion Chromatography (SEC) | Molecular weight, molecular weight distribution rsc.org |

| Nuclear Magnetic Resonance (NMR) | Chemical structure, composition, monomer incorporation rsc.org |

| MALDI-TOF Mass Spectrometry | Polymer structure, end-group analysis rsc.org |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature, melting/crystallization behavior rsc.org |